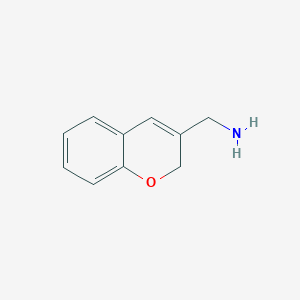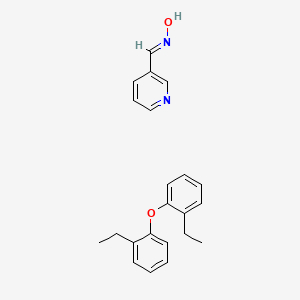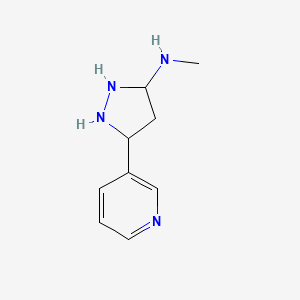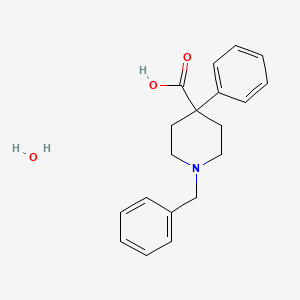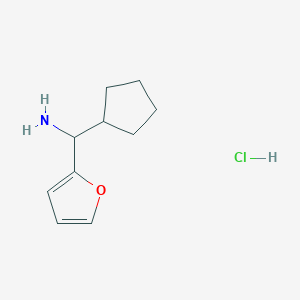
2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine
Descripción general
Descripción
2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine (2-CPT) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various fields. 2-CPT is a cyclopropylpyrimidine derivative, and can be synthesized from readily available starting materials. It has been studied for its potential use in medicinal chemistry, as a catalyst for organic reactions, and as a fluorescent probe for imaging.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine has been studied for its potential use in medicinal chemistry, as a catalyst for organic reactions, and as a fluorescent probe for imaging. In medicinal chemistry, 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine has been studied for its ability to inhibit the activity of enzymes, such as the enzyme acetylcholinesterase. In organic chemistry, 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine has been studied for its potential use as a catalyst for the synthesis of a variety of compounds, such as polymers and dyes. In imaging, 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine has been studied for its potential use as a fluorescent probe for imaging in biological systems.
Mecanismo De Acción
2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine has been studied for its ability to inhibit the activity of enzymes, such as the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine binds to the active site of the enzyme, which prevents the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to an increase in neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine have not been extensively studied. However, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which can lead to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft. This can lead to an increase in neuronal activity, which can have a variety of effects on the body, such as increased alertness, improved cognitive function, and increased muscle strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable. It also has a relatively low toxicity, which makes it safe to use in experiments. However, there are some limitations to its use. It can be difficult to purify, and its effects on biochemical and physiological processes are still not fully understood.
Direcciones Futuras
There are several potential future directions for the study of 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine. Further research is needed to better understand its biochemical and physiological effects. Additionally, further research is needed to explore its potential use in medicinal chemistry, as a catalyst for organic reactions, and as a fluorescent probe for imaging. Finally, further research is needed to develop methods for the purification and stabilization of 2-cyclopropyl-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,6-diamine for use in laboratory experiments.
Propiedades
IUPAC Name |
2-cyclopropyl-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h6,8-9H,1-5,7H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCUJRCWWAWVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
![2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride](/img/structure/B1471592.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1471593.png)
![1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate](/img/structure/B1471594.png)

